Ammipiridazini
Aminopyridazines are a class of heterocyclic compounds that consist of a pyridazine ring with an amino group attached. These molecules exhibit diverse biological activities and have found applications in various fields, including medicinal chemistry and pharmacology.
Structurally, aminopyridazines feature a five-membered pyridazine ring fused to a six-membered nitrogen-containing aromatic ring. The presence of the amino group confers additional functional diversity, enabling these compounds to participate in multiple types of chemical reactions and binding interactions with biological targets.
In medicinal chemistry, aminopyridazines have been explored for their potential as inhibitors of various enzymes such as tyrosine kinases and phosphodiesterases. They also show promise in targeting ion channels and receptors, making them valuable candidates for the development of novel therapeutics.
These compounds are typically synthesized through multi-step organic synthesis reactions involving the use of precursors like pyridazine derivatives or amine reagents. The functionalization and derivatization strategies can further expand their structural complexity and improve their pharmacological properties.
Overall, aminopyridazines represent an interesting subclass of heterocycles with a wide range of potential applications in drug discovery and synthesis.

Struttura | Nome chimico | CAS | MF |
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3,5-Pyridazinediamine,4-chloro- | 1500-83-0 | C4H5ClN4 |
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3-aminopyridazin-4-ol | 25015-73-0 | C4H5N3O |
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3,5-dichloro-1,4-dihydropyridazin-4-imine | 53180-76-0 | C4H3Cl2N3 |
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1H-Imidazo[4,5-d]pyridazin-4-amine, 7-chloro- | 408517-63-5 | C5H4ClN5 |
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2-[(6-chloropyridazin-3-yl)amino]-1-phenylethanol;hydrochloride | 3603-52-9 | C12H13Cl2N3O |
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6-cyclohexyl-3-Pyridazinamine | 105538-00-9 | C10H15N3 |
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3-amino-4-Pyridazinemethanol | 1057651-00-9 | C5H7N3O |
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4,6-dimethylpyridazin-3-amine | 17258-21-8 | C6H9N3 |
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6-(1-methyl-4-piperidinyl)-3-Pyridazinamine | 1360056-87-6 | C10H16N4 |
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7H-Pyrrolo[2,3-c]pyridazin-4-amine | 1269823-88-2 | C6H6N4 |
Letteratura correlata
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1. Back matter
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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